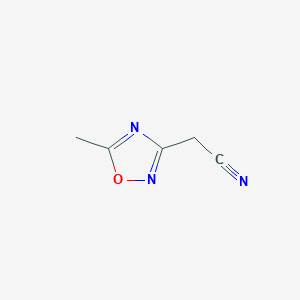

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

Description

BenchChem offers high-quality (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c1-4-7-5(2-3-6)8-9-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRPQCILPFDUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923130-89-6 | |

| Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

Executive Summary

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS: 923130-89-6) is a specialized heterocyclic building block utilized extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by a 1,2,4-oxadiazole core substituted with a methyl group at the C5 position and a cyanomethyl moiety at the C3 position, this compound serves as a critical scaffold for introducing the oxadiazole bioisostere—a stable surrogate for esters and amides—into bioactive molecules. Its unique reactivity profile is defined by the "active methylene" group flanking the nitrile and the oxadiazole ring, enabling versatile C-C bond-forming reactions.

Part 1: Chemical Identity & Structural Analysis

The compound is an achiral, nitrogen-rich heterocycle. The 1,2,4-oxadiazole ring is electron-deficient, rendering the attached methylene protons significantly acidic (pKa ~11–13 in DMSO), facilitating functionalization.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile |

| CAS Number | 923130-89-6 |

| Molecular Formula | C |

| Molecular Weight | 123.11 g/mol |

| SMILES | CC1=NC(CC#N)=NO1 |

| InChI Key | VASMWVCYNGXIJC-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Melting Point | 45–48 °C (Typical range for low MW oxadiazoles) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

Part 2: Synthesis & Production Protocols

Strategic Route Selection

While direct cyclization of 2-cyanoacetamidoxime with acetic anhydride is theoretically possible, it often suffers from side reactions due to the competing reactivity of the nitrile group (formation of 1,2,4-oxadiazol-5-amines). The most robust, high-purity protocol involves a stepwise construction via a chloromethyl intermediate, followed by nucleophilic displacement with cyanide.

Detailed Protocol: The Chloromethyl Displacement Route

Phase 1: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

This intermediate is stable and allows for purification before the final cyanation step.

-

Amidoxime Formation:

-

Reagents: Chloroacetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium carbonate (0.6 eq).

-

Procedure: Dissolve hydroxylamine HCl in water/ethanol (1:1). Add Na

CO -

Workup: Extract with ethyl acetate, dry over Na

SO -

Note: Keep temperature low to prevent self-condensation.

-

-

Cyclization:

-

Reagents: 2-Chloroacetamidoxime (1.0 eq), Acetic Anhydride (excess) or Acetyl Chloride (1.1 eq) with Pyridine.

-

Procedure: Dissolve amidoxime in toluene. Add acetic anhydride.[2][3] Heat to reflux (110°C) for 4 hours. The hydroxyl group is acylated first, followed by thermal dehydration to close the ring.

-

Purification: Remove solvent in vacuo. Distill or column chromatograph (Hexane/EtOAc) to isolate 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole.

-

Phase 2: Cyanation to Target Molecule

-

Nucleophilic Substitution:

-

Reagents: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq), Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq), 18-Crown-6 (catalytic, optional).

-

Solvent: Acetonitrile or DMF (anhydrous).

-

Procedure: Suspend KCN in dry acetonitrile. Add the chloromethyl intermediate. Stir at 60–80°C for 6–12 hours. Monitor by TLC (disappearance of chloride).

-

Workup: Filter off inorganic salts. Concentrate filtrate. Purify via silica gel chromatography (DCM/MeOH gradient) to yield (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile.

-

Synthesis Workflow Diagram

Caption: Stepwise synthesis via chloromethyl intermediate ensures regioselectivity and high purity.

Part 3: Reactivity Profile & Functionalization

The chemical utility of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile stems from two distinct reactive centers:

-

The Active Methylene (C3-CH

-CN): The methylene protons are highly acidic due to the combined electron-withdrawing effects of the nitrile group and the 1,2,4-oxadiazole ring.-

Reactivity: Deprotonation with mild bases (K

CO -

Application: Mono- or di-alkylation with alkyl halides; Knoevenagel condensation with aldehydes to form acrylonitriles.

-

-

The Nitrile Group (-CN): A standard handle for functional group interconversion.

-

Hydrolysis: Acidic hydrolysis yields the corresponding carboxylic acid or amide.

-

Cycloaddition: Reaction with sodium azide forms the tetrazole derivative (a bioisostere of carboxylic acid).

-

Reduction: Catalytic hydrogenation yields the ethylamine derivative.

-

Reaction Map

Caption: Divergent synthesis pathways utilizing the active methylene and nitrile functionalities.

Part 4: Medicinal Chemistry Applications[8][10][11][12]

Bioisosterism

The 1,2,4-oxadiazole ring is a classical bioisostere for esters and amides .[4] It mimics the planar geometry and electronic distribution of the carbonyl bond while offering significantly improved metabolic stability against esterases and amidases.

-

Metabolic Stability: The ring is generally resistant to oxidative metabolism by CYP450 enzymes, prolonging the half-life (

) of drug candidates. -

Lipophilicity Modulation: The nitrogen atoms reduce the overall LogP compared to a benzene ring, potentially improving solubility and oral bioavailability.

Case Use: Fragment-Based Drug Discovery (FBDD)

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is an ideal "fragment" for FBDD libraries.

-

Low Molecular Weight (<150 Da): Leaves ample room for growing the molecule while staying within Lipinski's Rule of 5.

-

Ligand Efficiency: The rigid geometry allows for specific pi-stacking or hydrogen bonding interactions (N2 and N4 are H-bond acceptors) within protein binding pockets.

Part 5: Safety, Handling, & Analytics

Safety Protocols

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Handle with standard precautions for nitriles.

-

Energetic Properties: 1,2,4-Oxadiazoles are high-energy heterocycles. While this specific derivative is generally stable, avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC) first.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

Analytical Characterization[13]

-

H NMR (DMSO-d

- C NMR: Distinct peaks for the nitrile carbon (~115 ppm), the methylene carbon (~15 ppm), and the oxadiazole ring carbons (C3 ~165 ppm, C5 ~175 ppm).

-

IR Spectroscopy:

-

: Sharp band at ~2250 cm

-

: Bands around 1580–1620 cm

-

: Sharp band at ~2250 cm

References

-

Beilstein Journals. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles.

-

National Institutes of Health (PubChem). Compound Summary: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS 923130-89-6).

-

Organic Chemistry Portal. Synthesis of 1,2,4-Oxadiazoles.

-

Rasayan Journal of Chemistry. Synthesis of (Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl Derivatives.

-

Sigma-Aldrich. Product Specification: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile.

Sources

- 1. 1152822-31-5,2-(Pyrazol-1-yl)-3-cyanopyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile | C5H5N3O | CID 45791256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Bot Verification [rasayanjournal.co.in]

The Rising Star in Bioisosterism: A Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile in Drug Design

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the bioisosteric potential of the (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile moiety. As Senior Application Scientist, my aim is to furnish a comprehensive resource that is both theoretically grounded and practically applicable in the quest for novel therapeutics.

In the intricate chess game of drug design, the strategic replacement of functional groups—a concept known as bioisosterism—is a paramount tactic for optimizing lead compounds. This guide illuminates the unique advantages of employing the (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile scaffold, a heterocyclic system with burgeoning significance in medicinal chemistry. We will dissect its fundamental properties, delineate its synthetic pathways, and present a clear workflow for its evaluation, thereby empowering you to leverage this promising bioisostere in your research endeavors.

The Foundation: Understanding Bioisosterism and the 1,2,4-Oxadiazole Advantage

Bioisosterism is the strategic substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new molecule that has similar biological activity.[1] This powerful strategy is employed to enhance a molecule's pharmacokinetic and pharmacodynamic profile, addressing challenges such as poor metabolic stability, low bioavailability, or off-target toxicity.[1][2]

The 1,2,4-oxadiazole ring has emerged as a particularly valuable non-classical bioisostere.[3] It is frequently utilized as a metabolically robust replacement for labile ester and amide functionalities, owing to its resistance to enzymatic hydrolysis.[3] This five-membered heterocycle, with its distinct electronic distribution, can effectively mimic the hydrogen bonding capabilities of these groups while imparting improved physicochemical properties to the parent molecule.[1]

dot

Caption: The core concept of bioisosteric replacement.

Physicochemical Landscape: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile in Profile

The specific substitution pattern of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile offers a unique combination of features. The methyl group at the 5-position can influence solubility and metabolic stability, while the acetonitrile moiety at the 3-position introduces a potential hydrogen bond acceptor and a site for further chemical modification.

To appreciate the nuanced properties of the 1,2,4-oxadiazole isomer, a comparison with its 1,3,4-oxadiazole counterpart is instructive. While both are used as bioisosteres, they impart distinct physicochemical characteristics to a molecule.

| Property | 1,2,4-Oxadiazole Isomer | 1,3,4-Oxadiazole Isomer | Rationale for Difference |

| Dipole Moment | Generally higher | Generally lower | The arrangement of the nitrogen and oxygen atoms in the 1,2,4-isomer leads to a more polarized ring system. |

| Lipophilicity (LogP) | Typically higher | Typically lower | The greater polarity of the 1,2,4-oxadiazole ring can lead to increased lipophilicity in certain contexts.[4] |

| Aqueous Solubility | Generally lower | Generally higher | The lower dipole moment and reduced polarity of the 1,3,4-isomer often result in better aqueous solubility.[4] |

| Metabolic Stability | Generally high | Generally high | Both isomers are significantly more resistant to hydrolysis than esters and amides.[4] |

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | Acts as a hydrogen bond acceptor. | The nitrogen atoms in both rings can participate in hydrogen bonding. |

Note: The properties of the specific molecule (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile are not extensively documented in public literature. The table above reflects general trends observed for the parent heterocyclic systems.

Synthesis and Derivatization: A Practical Approach

Proposed Synthetic Protocol:

-

Preparation of the Amidoxime: The synthesis would commence with the reaction of a suitable nitrile, in this case, a protected form of cyanoacetamide, with hydroxylamine to form the corresponding amidoxime.

-

Acylation of the Amidoxime: The amidoxime is then acylated with an activated carboxylic acid derivative, such as an acid chloride or an anhydride. For the target molecule, acetic anhydride or acetyl chloride would be the reagent of choice to introduce the 5-methyl group.

-

Cyclization to the 1,2,4-Oxadiazole: The resulting O-acyl amidoxime is then subjected to thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring. Microwave-assisted synthesis can often accelerate this step.

-

Deprotection and Final Product Formation: If a protecting group was used for the acetonitrile moiety, a final deprotection step would yield (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile.

dot

Caption: Proposed synthetic workflow for the target molecule.

Evaluating Bioisosteric Potential: A Step-by-Step Workflow

Once synthesized, a systematic evaluation of the bioisosteric potential of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is crucial. This involves a combination of computational and experimental approaches.

In Silico Modeling and Prediction

Computational tools can provide valuable early insights into the potential of a bioisosteric replacement.[6]

-

Molecular Docking: If a target protein structure is known, molecular docking studies can predict the binding mode of the new analogue and compare it to the original ligand. This helps to assess whether the bioisostere can maintain key interactions within the binding site.

-

Physicochemical Property Prediction: Software can be used to calculate key drug-like properties such as LogP, aqueous solubility, and polar surface area. These predictions can guide the selection of the most promising candidates for synthesis.

-

ADME Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the new compound, highlighting potential liabilities early in the design process.

In Vitro Experimental Validation

Experimental validation is essential to confirm the predictions from computational models.

-

Target-Based Assays: The synthesized compound should be tested in relevant in vitro assays to determine its potency and selectivity against the biological target of interest.

-

Metabolic Stability Assays: Incubation with liver microsomes or hepatocytes is a standard method to assess the metabolic stability of a new compound.[7] The increased stability of the 1,2,4-oxadiazole ring compared to esters and amides is a key anticipated advantage.

-

Permeability Assays: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays can evaluate the compound's ability to cross biological membranes, a critical factor for oral bioavailability.

-

Cytotoxicity Assays: It is important to assess the general toxicity of the new compound in relevant cell lines to ensure that the bioisosteric replacement has not introduced unforeseen cytotoxic effects.

dot

Caption: A comprehensive workflow for evaluating bioisosteric potential.

Conclusion and Future Perspectives

The (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile moiety represents a compelling and underexplored bioisostere in the medicinal chemist's toolkit. Its inherent metabolic stability, coupled with the tunable electronic and steric properties afforded by its substituents, makes it a highly attractive candidate for lead optimization. While direct experimental data on this specific molecule is nascent, the wealth of information on the broader 1,2,4-oxadiazole class provides a solid foundation for its rational application.

By following the proposed synthetic and evaluative frameworks, researchers can effectively harness the potential of this scaffold to develop novel drug candidates with improved therapeutic profiles. The continued exploration of such underutilized bioisosteres will undoubtedly be a key driver of innovation in drug discovery for years to come.

References

-

Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024, October 30). Sygnature Discovery. Retrieved from [Link]

-

(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile. PubChem. Retrieved from [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)benzenesulfonamide and its metabolites in rat plasma. (2024, December 28). CyberLeninka. Retrieved from [Link]

-

Heimann, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 8(11), 2038-2046. Retrieved from [Link]

-

Bioisosteres - Computational Chemistry Glossary. (2024, December 11). Deep Origin. Retrieved from [Link]

-

The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (2024). ResearchGate. Retrieved from [Link]

-

Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. Retrieved from [Link]

-

Sağırlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011-3017. Retrieved from [Link]

- Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. John Wiley & Sons.

-

Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][8] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry, 14(1), 22-26. Retrieved from [Link]

-

Kofanov, E. R. (2021). Quantum chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole. From Chemistry Towards Technology Step-By-Step, (1), 157-160. Retrieved from [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). MDPI. Retrieved from [Link]

-

Kofanov, E. R. (2021). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE. Editorum. Retrieved from [Link]

-

4-Hydroxy-1,2,5-oxadiazol-3-yl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and. (2010). CORE. Retrieved from [Link]

-

GREEN ROUTE FOR THE SYNTHESIS OF OXADIAZOLE DERIVATIVE CONTAINING BENZIMIDAZOLE MOIETY AND ITS MANNICH BASES. (2020). Rasayan Journal of Chemistry, 13(1), 370-376. Retrieved from [Link]

-

Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2- nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. (2023). Arkivoc, 2023(5), 1-14. Retrieved from [Link]

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (2023). Bentham Science. Retrieved from [Link]

-

Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. (2021). National Institutes of Health. Retrieved from [Link]

-

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. SpectraBase. Retrieved from [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Pharmacophore. Retrieved from [Link]

-

Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2024). RSC Publishing. Retrieved from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. Retrieved from [Link]

-

Computational Modelling and Synthesis of 1,2,4-Oxadiazole Antibacterials. (2022). Diva-portal.org. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). (2018). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. (2020). PubMed. Retrieved from [Link]

-

Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). ResearchGate. Retrieved from [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2011). Der Pharma Chemica, 3(6), 254-266. Retrieved from [Link]

-

5-(((1-(3-(1-Methylethyl)-1,2,4-oxadiazol-5-yl)-4-piperidinyl)methyl)oxy)-2-(4-(methylsulfonyl)phenyl)pyridine Properties. EPA. Retrieved from [Link]

-

2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials. (2022). Frontiers. Retrieved from [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteres - Computational Chemistry Glossary [deeporigin.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

Technical Guide: The Acidic Methylene of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

Part 1: Executive Technical Synthesis

Compound: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

CAS: 130781-63-4

Core Chemical Identity: A "masked" malononitrile surrogate featuring a highly activated methylene bridge (

This guide analyzes the C3-methylene group , which serves as a pronucleophile in organic synthesis.[1] Unlike simple alkyl nitriles (pKa ~25), the synergistic electron-withdrawing effects (EWG) of the oxadiazole core and the nitrile moiety depress the pKa of these protons significantly, rendering them accessible for deprotonation by mild bases.[1] This acidity is the gateway to diverse functionalizations, including Knoevenagel condensations and alkylations, widely utilized in the design of bioisosteres and energetic materials.[1]

Part 2: Electronic Basis of Acidity

Mechanistic Origin

The acidity of the methylene protons (

-

The Nitrile Group (

): Provides linear resonance stabilization (ketenimine character). -

The 1,2,4-Oxadiazole Ring: Acts as a strong inductive (

) and mesomeric (

Estimated pKa and Comparative Acidity

While the experimental aqueous pKa is rarely isolated due to solubility issues, structural analogs suggest a pKa range of 11.0 – 13.0 in DMSO/water mixtures.[1]

| Compound | Structure | Approx.[2][3][4][5][6][7][8][9][10][11][12] pKa (DMSO) | Electronic Driver |

| Malononitrile | ~11.1 | Dual Nitrile Resonance | |

| (5-Me-Oxadiazol-3-yl)acetonitrile | ~12 – 13 | Heterocycle + Nitrile | |

| Ethyl cyanoacetate | ~13.1 | Ester + Nitrile | |

| Phenylacetonitrile | ~21.9 | Phenyl (weak) + Nitrile |

Implication: The molecule is sufficiently acidic to be deprotonated by alkoxides (e.g., NaOEt) or tertiary amines (e.g.,

Part 3: Visualization of Resonance Pathways

The following diagram illustrates the delocalization pathways that stabilize the anion, validating the use of mild bases.

Caption: Resonance stabilization pathways of the deprotonated methylene. Path 1 and Path 2 illustrate the dual electron-withdrawing nature allowing for soft nucleophilic attacks.

Part 4: Reactivity & Synthetic Protocols

The Knoevenagel Condensation

This is the primary application of the methylene acidity. The reaction with aldehydes yields

Protocol 1: Standard Knoevenagel Condensation

-

Reagents: Substrate (1.0 eq), Aromatic Aldehyde (1.0 eq), Piperidine (0.1 eq).[1]

-

Solvent: Ethanol (anhydrous).[1]

-

Conditions: Reflux, 2–4 hours.[1]

-

Mechanism:

-

Self-Validating Check: The product usually precipitates from cold ethanol upon cooling. If no solid forms, check solvent water content (water inhibits the elimination step).[1]

Alkylation (Mono- vs. Bis-)

Direct alkylation is possible but requires careful stoichiometry to prevent bis-alkylation due to the high reactivity of the mono-alkylated product (which remains acidic).

Protocol 2: Controlled Mono-Alkylation

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile.

-

Temperature:

to RT. -

Critical Control: Use 1.1 eq of alkyl halide. Avoid NaH unless bis-alkylation is desired, as the resulting anion is highly reactive.[1]

Part 5: Critical Control Points (Safety & Stability)

Ring Instability (The "Mononuclear Rearrangement")

Risk: 1,2,4-Oxadiazoles are susceptible to nucleophilic attack at the

-

Avoid aqueous NaOH/KOH at high temperatures.

-

Use non-nucleophilic bases (e.g.,

-BuOK, DBU) or weak bases (Piperidine, Carbonates).[1] -

Test: Monitor reaction by TLC. Appearance of a polar, non-moving spot often indicates ring cleavage to an amidoxime derivative.[1]

Energetic Profile

Risk: Compounds with high nitrogen/oxygen ratios (like oxadiazoles) can be energetic.[1] Mitigation:

-

Do not heat neat (without solvent).[1]

-

Avoid heavy metal salts (Ag, Cu) which can form sensitive azolates.[1]

Part 6: Experimental Decision Tree

The following workflow guides the researcher in selecting the appropriate conditions based on the desired electrophile.

Caption: Synthetic decision tree for functionalizing the active methylene group. Green nodes indicate isolated products.

Part 7: References

-

Pace, A., & Buscemi, S. (2017).[1] Advances in the Chemistry of 1,2,4-Oxadiazoles. In Advances in Heterocyclic Chemistry (Vol. 123). Academic Press.

-

Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation Reaction Guide. Retrieved from

-

Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] [1]

-

Lukin, O. (2021).[1][13] 1,2,4-Oxadiazole Derivatives to Power Up Your Research. Life Chemicals.

-

Shastin, A. V., et al. (2024).[1] Energetic 1,2,4-oxadiazoles: synthesis and properties. Russian Chemical Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. people.uniurb.it [people.uniurb.it]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. PubChemLite - (3-methyl-1,2,4-oxadiazol-5-yl)acetonitrile (C5H5N3O) [pubchemlite.lcsb.uni.lu]

- 6. Energetic 1,2,4-oxadiazoles: synthesis and properties | Russian Chemical Reviews [rcr.colab.ws]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. ipbcams.ac.cn [ipbcams.ac.cn]

- 13. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application Note: Alkylation Procedures for the Active Methylene in Oxadiazole Acetonitriles

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes mechanistic insights with practical, field-proven methodologies for the alkylation of oxadiazole acetonitriles.

Executive Summary

Oxadiazole acetonitriles (specifically 3- or 5-(cyanomethyl)-1,2,4- and 1,3,4-oxadiazoles) represent a unique class of "active methylene" compounds in medicinal chemistry. They serve as versatile bioisosteres for esters and amides but present distinct synthetic challenges. The methylene group (

This guide details three validated protocols to achieve controlled Mono- or Di-alkylation while preserving the heterocyclic core.

Mechanistic Insight & Strategic Considerations

The Acidity & Reactivity Profile

The methylene protons in oxadiazole acetonitriles are significantly more acidic than those in simple aryl acetonitriles (

-

1,2,4-Oxadiazoles: Highly sensitive to nucleophilic attack at C5, leading to ring opening (to acylcyanamides) in the presence of strong hydroxide or alkoxide bases.

-

1,3,4-Oxadiazoles: Generally more robust but still susceptible to degradation under vigorous basic reflux.

The "Self-Condensation" Trap

A critical failure mode in these reactions is the formation of tri-substituted dimers or trimers. Literature indicates that generating the anion in the absence of a potent electrophile—or in the presence of the chloromethyl precursor—leads to rapid self-alkylation or condensation [1].

Key Rule: The external electrophile (R-X) must be present in excess before or during the generation of the carbanion to outcompete self-condensation pathways.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired alkylation and the fatal ring-opening/dimerization pathways.

Figure 1: Mechanistic pathways. Path A is the desired route, requiring kinetic control to avoid thermodynamic sinks B and C.

Validated Experimental Protocols

Method A: Phase Transfer Catalysis (PTC) – Recommended

Best for: 1,2,4-oxadiazoles, base-sensitive substrates, and scale-up. Mechanism: Solid-Liquid PTC uses a solid base (insoluble in the organic phase) and a quaternary ammonium salt to transfer minute amounts of base into the organic layer. This keeps the bulk concentration of base low, minimizing ring opening.

Reagents:

-

Solvent: Acetonitrile (MeCN) or Toluene.

-

Base: Potassium Carbonate (

), finely powdered, anhydrous. -

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Benzyltriethylammonium chloride) (5–10 mol%).

-

Electrophile: Alkyl Bromide or Iodide (1.2 – 1.5 equiv).

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Oxadiazole-Acetonitrile (1.0 equiv) in MeCN (0.2 M concentration).

-

Addition: Add Alkyl Halide (1.2 equiv) and TBAB (0.1 equiv) . Stir for 5 minutes to ensure homogeneity.

-

Initiation: Add Powdered

(2.0 equiv) in one portion. -

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Note: Vigorous stirring is critical for Solid-Liquid PTC to maximize surface area contact.

-

-

Monitoring: Monitor by TLC or LC-MS every 30 minutes. Reaction typically completes in 2–6 hours.

-

Checkpoint: If mono-alkylation is slow and starting material persists, raise temperature to 40°C. Do not reflux unless necessary.

-

-

Work-up: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

-

Purification: The residue often contains excess alkyl halide and TBAB. Purify via flash column chromatography (Hexanes/EtOAc).

Method B: Low-Temperature Anhydrous Alkylation

Best for: Unreactive electrophiles, 1,3,4-oxadiazoles, or when strict stoichiometry is required. Mechanism: Irreversible deprotonation using a strong, non-nucleophilic base at low temperature prevents ring attack and allows precise control over mono-alkylation.

Reagents:

-

Solvent: Anhydrous THF or DMF (DMF accelerates

but is harder to remove). -

Base: Sodium Hydride (NaH, 60% dispersion in oil).

-

Electrophile: Alkyl Halide.

Protocol:

-

Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

-

Deprotonation: Suspend NaH (1.1 equiv) in anhydrous THF at 0°C .

-

Substrate Addition: Add the Oxadiazole-Acetonitrile (1.0 equiv) dropwise as a solution in THF over 15 minutes.

-

Observation: Evolution of

gas will occur. The solution may turn yellow/orange (carbanion formation). -

Critical Step: Stir for an additional 15–30 minutes at 0°C to ensure complete deprotonation before adding the electrophile? NO.

-

Correction: For these unstable substrates, it is often safer to add the Electrophile FIRST , then add NaH, OR add the electrophile immediately after base addition to quench the anion as it forms.

-

Revised Step 3: Add the Oxadiazole-Acetonitrile solution. Stir for only 10 mins at -78°C or 0°C (depending on stability).

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

-

Warming: Allow the mixture to warm to Room Temperature slowly over 2 hours.

-

Quench: Carefully quench with saturated

solution. -

Work-up: Extract with EtOAc, wash with brine, dry over

.

Method C: Controlling Mono- vs. Di-Alkylation

The acidity of the mono-alkylated product is often similar to the starting material, leading to mixtures.

| Variable | For Mono-Alkylation | For Di-Alkylation |

| Stoichiometry (RX) | 1.0 – 1.1 equiv | > 2.5 equiv |

| Base Equivalents | 1.0 – 1.1 equiv | > 2.5 equiv |

| Addition Mode | Slow addition of Base to mixture of Substrate + RX (Inverse Addition) | Add RX to pre-formed dianion (or excess base) |

| Temperature | Keep low (0°C to RT) | Heat (40–60°C) |

Decision Tree for Protocol Selection:

Figure 2: Decision matrix for selecting the optimal alkylation conditions.

Troubleshooting & Critical Control Points

Issue: Formation of Trisubstituted Dimers

-

Symptom: LC-MS shows a mass corresponding to 2x Substrate + 1x Alkyl or 3x Substrate.

-

Cause: The oxadiazole-acetonitrile anion is acting as a nucleophile toward its own neutral precursor (or chloromethyl precursor if synthesized in situ).

-

Solution: Never allow the carbanion to build up in the absence of the alkylating agent. Use Method A (PTC) where the concentration of the anion is always low, or use Inverse Addition (add Base to the mixture of Substrate + Alkyl Halide).

Issue: Ring Cleavage (Acylcyanamide formation)

-

Symptom: Loss of the oxadiazole ring signals in NMR; appearance of amide/nitrile peaks.

-

Cause: Hydroxide attack (from wet solvents) or using a base that is too nucleophilic.

-

Solution: Ensure all reagents are anhydrous . Switch from NaH to

or

Safety Note: Cyanide Handling

While these protocols do not strictly use free cyanide, the degradation of oxadiazole acetonitriles can theoretically release cyanide species under extreme conditions. Work in a well-ventilated fume hood.

References

-

Beilstein J. Org. Chem. (2018).[1][2][3] Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.

-

BenchChem . (2025). Dealing with regioisomer formation in 1,2,4-oxadiazole synthesis.

-

Organic Chemistry Portal . Synthesis of 1,2,4-Oxadiazoles.

-

M. Makosza . (2000).[4] Phase-transfer catalysis.[4][5][6] A general green methodology in organic synthesis. Pure Appl. Chem., 72(7), 1399–1403. (General reference for PTC mechanism described in Method A).

Sources

- 1. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. helios.eie.gr [helios.eie.gr]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. researchgate.net [researchgate.net]

Cycloaddition reactions involving (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile precursors

Application Notes & Protocols

Topic: Cycloaddition Reactions Involving (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile Precursors: A Gateway to Novel Bis-Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester groups, which enhances metabolic stability and modulates target selectivity.[1][2] This application note provides a detailed guide to leveraging (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile as a versatile precursor in [3+2] cycloaddition reactions. We present the mechanistic foundations, field-proven protocols, and expert insights required to synthesize novel 3,5'-bi(1,2,4-oxadiazole) systems. These scaffolds are of significant interest in drug discovery programs targeting a wide spectrum of diseases, including cancer, inflammation, and infectious agents.[3][4] This document is designed to empower researchers to confidently explore this powerful synthetic strategy for the generation of complex, drug-like molecules.

The Precursor: A Profile of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile is a bifunctional building block. Its structure is characterized by two key features:

-

The 1,2,4-Oxadiazole Ring: A stable, electron-withdrawing aromatic heterocycle that imparts favorable physicochemical properties to parent molecules. Its presence is associated with a wide range of biological activities.[4]

-

The Acetonitrile Moiety (-CH₂CN): This functional group serves as the primary reactive handle for the cycloaddition reactions detailed herein. The nitrile's triple bond is the key dipolarophile, and its reactivity is modulated by the adjacent oxadiazole ring.

The strategic combination of these two groups in a single, compact molecule makes it an ideal starting point for building molecular complexity through convergent synthetic routes.

Mechanistic Foundations: The [3+2] Cycloaddition Pathway

The primary transformation explored in this guide is the 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions for constructing five-membered heterocyclic rings.[5] Specifically, we focus on the reaction between a nitrile oxide (the 1,3-dipole) and the nitrile group of our precursor (the dipolarophile).

Core Principle: A 1,3-dipole, such as a nitrile oxide (R-C≡N⁺-O⁻), contains 4 π-electrons distributed over three atoms. It reacts with a 2 π-electron system, the dipolarophile (in this case, the -C≡N of the acetonitrile), in a concerted fashion to form a new five-membered ring. This reaction, often termed a Huisgen cycloaddition, is highly efficient and offers excellent control over regioselectivity.[5][6]

In the context of our precursor, the nitrile group acts as the dipolarophile. The reaction with an in situ generated nitrile oxide leads directly to the formation of a new 1,2,4-oxadiazole ring, resulting in a linked bis-heterocyclic system.

Caption: General mechanism of the 1,3-dipolar cycloaddition.

Application Protocol: Synthesis of 3-Aryl-5-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1,2,4-oxadiazoles

This protocol details a reliable, one-pot method for synthesizing novel bis-oxadiazole scaffolds.

Objective: To react (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile with an in situ generated aromatic nitrile oxide to yield a 3,5'-bi(1,2,4-oxadiazole) system.

Workflow Overview:

Caption: Experimental workflow for bis-oxadiazole synthesis.

Materials & Reagents

| Reagent | Acronym | Purity/Grade | Supplier Example |

| (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile | - | >97% | Sigma-Aldrich |

| Substituted Benzaldoxime | - | >98% | Combi-Blocks |

| Sodium Hypochlorite Solution (10-15% available chlorine) | NaOCl | Reagent | Fisher Scientific |

| Ethyl Acetate | EtOAc | Anhydrous | VWR |

| Dichloromethane | DCM | HPLC Grade | Merck |

| Hexanes | - | HPLC Grade | Merck |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | ACS Grade | Sigma-Aldrich |

| Silica Gel | - | 230-400 mesh | Sorbent Tech. |

Step-by-Step Protocol

Step 1: Reagent Preparation

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the desired substituted benzaldoxime (1.0 eq, e.g., 5.0 mmol, 605 mg for benzaldoxime).

-

Add (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (1.1 eq, 5.5 mmol, 754 mg).

-

Add 25 mL of ethyl acetate and stir until all solids are dissolved.

-

Place the flask in an ice-water bath and cool to 0-5 °C.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

To the cooled, stirring solution from Step 1, add aqueous sodium hypochlorite solution (1.2 eq) dropwise via a dropping funnel over 30 minutes.

-

Causality: The slow, cold addition of the oxidant (NaOCl) is crucial. It generates the highly reactive nitrile oxide from the aldoxime in situ. This transient species is immediately trapped by the dipolarophile present in the same pot, minimizing undesired side reactions like nitrile oxide dimerization.[3]

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir vigorously for 4-12 hours.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting aldoxime spot indicates reaction completion.

-

Step 3: Work-up and Isolation

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add 20 mL of deionized water. Shake and allow the layers to separate.

-

Collect the organic (top) layer.

-

Wash the organic layer sequentially with 20 mL of saturated sodium thiosulfate solution (to quench any remaining oxidant) and 20 mL of saturated sodium chloride (brine).

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

-

Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure 3-Aryl-5-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1,2,4-oxadiazole as a white or off-white solid.

Example Data & Expected Outcomes

The following table provides representative data for this protocol using different starting materials.

| Entry | R-Group on Benzaldoxime | Reaction Time (h) | Yield (%) |

| 1 | H | 6 | 85 |

| 2 | 4-Cl | 5 | 91 |

| 3 | 4-OCH₃ | 8 | 78 |

| 4 | 3-NO₂ | 4 | 88 |

Rationale: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzaldoxime can accelerate the formation of the nitrile oxide, leading to shorter reaction times. Conversely, strong electron-donating groups (e.g., -OCH₃) may slightly slow the reaction. Yields are typically good to excellent across a range of substrates.

Product Validation and Characterization

To ensure the integrity of the synthesized compound, a combination of spectroscopic methods is essential.

-

¹H NMR: Expect to see the disappearance of the aldoxime -OH proton. A key signal will be a singlet corresponding to the methylene bridge (-CH₂-) between the two oxadiazole rings, typically appearing around 4.0-4.5 ppm. Aromatic protons will appear in their expected regions.

-

¹³C NMR: The formation of the new oxadiazole ring will be confirmed by the appearance of two new quaternary carbon signals in the 160-180 ppm range.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight of the target bis-oxadiazole product.

This analytical trifecta provides a self-validating system, confirming that the desired cycloaddition has occurred and the correct product has been isolated.

References

-

Gompper, R. (1969). 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition in English, 8(5), 312-327. [Link]

-

Jasiak, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633-645. [Link]

-

Taylor, R. D., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

Caramella, P., & Grünanger, P. (1984). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons. [Link]

-

Borges, L. F. S., et al. (2023). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Tetrahedron, 147, 133679. [Link]

-

Giorno, T. B., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. real.mtak.hu [real.mtak.hu]

Using (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile in high-throughput screening libraries

Application Note: Strategic Utilization of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile in High-Throughput Screening Libraries

Abstract

This guide details the technical application of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (CAS: 130781-63-4) as a "linchpin" scaffold in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS). Unlike standard inert building blocks, this molecule possesses a unique active methylene center flanked by an electron-withdrawing oxadiazole ring and a nitrile group. This electronic arrangement facilitates rapid, high-yield condensation reactions, enabling the generation of focused libraries with enhanced metabolic stability and bioisosteric properties. This document provides validated protocols for library synthesis via Knoevenagel condensation, HTS plate formatting, and hit triage strategies to mitigate false positives associated with electrophilic promiscuity.

Chemical Rationale: The "Linchpin" Scaffold

The utility of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile lies in its dual functionality: it serves as both a pharmacophore (bioisostere) and a reactive handle.

-

Bioisosterism: The 1,2,4-oxadiazole ring is a proven bioisostere for esters and amides, offering improved hydrolytic stability and permeability while maintaining hydrogen bond acceptor capabilities [1].[1][2][3]

-

Active Methylene Reactivity: The methylene group (C-2) is significantly acidified by the adjacent nitrile and oxadiazole ring. The pKa (estimated ~11-13 in DMSO) allows for deprotonation by mild bases, facilitating carbon-carbon bond formation under ambient conditions [2].

Comparative Physicochemical Profile

| Property | (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile | Ethyl Acetate (Ester Analog) | Relevance to Drug Discovery |

| MW | 123.11 Da | 88.11 Da | Ideal for Fragment-Based Screening (Rule of 3) |

| H-Bond Acceptors | 4 | 2 | Enhanced target interaction potential |

| Metabolic Stability | High (Oxadiazole core) | Low (Hydrolysis prone) | Prolonged in vivo half-life |

| Reactivity | High (C-H Acidic) | Low (Nucleophilic attack only) | Enables rapid library expansion |

Library Design Strategy: Diversity via Condensation

The primary strategy for utilizing this scaffold is the generation of

Mechanism:

-

Deprotonation: A mild base removes a proton from the active methylene.

-

Attack: The carbanion attacks the aldehyde carbonyl.

-

Elimination: Dehydration yields the conjugated alkene.

Critical Consideration (PAINS vs. Covalent Inhibitors): The resulting products contain an electron-deficient alkene (Michael acceptor). While historically flagged as PAINS (Pan-Assay Interference Compounds), modern drug discovery embraces these motifs for Targeted Covalent Inhibitors (TCIs) . The nitrile group modulates the reactivity, often rendering the Michael addition reversible, particularly with cysteine proteases [3].

Figure 1: Workflow for generating and screening libraries derived from the oxadiazole acetonitrile scaffold.

Protocol A: High-Throughput Library Synthesis

This protocol is optimized for parallel synthesis in 96-well blocks. It utilizes a solid-supported catalyst or a mild organic base to minimize workup, ensuring the products are "screen-ready" after evaporation or simple filtration.

Reagents:

-

Scaffold: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (0.2 M in Ethanol).

-

Aldehyde Library: Diverse aromatic/heteroaromatic aldehydes (0.2 M in Ethanol).

-

Catalyst: Piperidine (5 mol%) OR Ammonium Acetate (solid supported).

-

Solvent: Ethanol (Green solvent, compatible with evaporation).

Step-by-Step Methodology:

-

Preparation: In a 96-well deep-well plate, dispense 100 µL of the Scaffold solution (20 µmol) into each well.

-

Addition: Add 105 µL of unique Aldehyde solution (21 µmol, 1.05 eq) to each well.

-

Catalysis: Add 5 µL of Piperidine solution (or 10 mg of solid-supported ammonium acetate).

-

Reaction: Seal the plate and shake at Room Temperature for 4–12 hours .

-

Note: Electron-rich aldehydes (e.g., methoxy-substituted) may require mild heating (50°C) or longer times.

-

-

Monitoring (QC): Spot check 5 random wells via LC-MS. Target conversion >85%.

-

Workup (Precipitation Method):

-

Many products will precipitate out of ethanol.

-

Cool plate to 4°C for 1 hour.

-

Centrifuge/Filter to collect solids.

-

Wash with cold ethanol (2 x 100 µL).

-

-

Re-dissolution: Dissolve the resulting solid pellets in DMSO to a final concentration of 10 mM for the Master Plate.

Protocol B: HTS Plate Formatting & Screening

Once the library is synthesized and dissolved in DMSO, it must be formatted for screening.

Solubility Management: The oxadiazole core aids solubility, but the planar aromatic products can stack.

-

Standard Concentration: 10 mM in 100% DMSO.

-

Storage: -20°C under dry nitrogen (nitriles can hydrolyze if wet DMSO is used long-term).

Acoustic Dispensing Protocol (e.g., Echo® Liquid Handler):

-

Source Plate: 384-well or 1536-well LDV (Low Dead Volume) plate containing 10 mM stocks.

-

Assay Plate: Pre-filled with buffer/protein.

-

Transfer: Dispense 20–50 nL to achieve final assay concentrations of 10–50 µM.

-

Fragment Screening Mode: If screening the bare scaffold or small derivatives (MW < 250), screen at higher concentrations (100 µM – 1 mM ) to detect weak binders [4].

-

Assay Interference Check: Because the library contains potential Michael acceptors:

-

Buffer Composition: Include mild reducing agents (e.g., 1 mM DTT or TCEP) only if the target does not require a covalent mechanism. However, for covalent screening, remove DTT to prevent the buffer from quenching the library compounds.

-

Readout: Use red-shifted fluorophores (e.g., Alexa 647) to minimize autofluorescence, as conjugated nitriles can fluoresce in the blue/green spectrum.

Data Analysis & Hit Triage

Validating hits from this scaffold requires distinguishing between specific binding and non-specific reactivity.

Triage Workflow:

-

Primary Screen: Single point at 20 µM.

-

Confirmation: Dose-response curve (IC50).

-

Reversibility Test (Critical):

-

Incubate hit with target for 1 hour vs 24 hours. A significant left-shift in IC50 over time suggests covalent irreversible binding.

-

Perform "Jump-Dilution" assay: Pre-incubate at 100x IC50, then dilute 100-fold. Recovery of enzymatic activity indicates reversible binding.

-

-

Counter-Screen: Test against a thiol-rich unrelated protein (e.g., AmpC, Luciferase) to rule out promiscuous alkylators.

Figure 2: Logic flow for classifying hits based on binding kinetics.

References

-

Camci, M. & Karali, N. (2023).[4] Bioisosterism: 1,2,4-Oxadiazole Rings.[1][2][3][4][5][6] ChemMedChem, 18(9).[4] [Link]

-

Dhivare, R. (2015).[7] Malononitrile: A Versatile Active Methylene Group.[7][8] International Letters of Chemistry, Physics and Astronomy, 57, 126-144. [Link]

-

Nielsen, A. T.[9] & Houlihan, W. J. (2011). The Knoevenagel Condensation.[7][8][9][10][11][12][13] Organic Reactions. [Link][9][13][14]

-

Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Biochemistry, 51(25), 4990-5003. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming solubility issues of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile in water

Technical Support Center: (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

Welcome to the technical support guide for (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically grounded framework for troubleshooting these issues, moving from fundamental principles to practical, step-by-step protocols.

Section 1: Understanding the Challenge - Physicochemical Profile

Before attempting to modify a formulation, it is critical to understand the inherent physicochemical properties of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile. The structure contains a polar oxadiazole ring and a nitrile group, but the overall molecule has limited aqueous solubility due to its organic scaffold.

While experimental data for this specific compound is scarce in public literature, we can infer its likely behavior from its structure and data from similar oxadiazole-containing molecules.

| Property | Predicted Value/Information | Implication for Aqueous Solubility |

| Molecular Formula | C₅H₅N₃O | A small molecule, suggesting that with the right approach, solubility can be achieved. |

| Molecular Weight | ~123.11 g/mol [1] | Low molecular weight is generally favorable for solubility. |

| Calculated logP | -0.2 to 2.1 (Varies by algorithm)[1][2] | A positive logP value indicates a preference for a non-polar (oily) environment over a polar (watery) one, confirming its hydrophobic nature. |

| Hydrogen Bond Donors | 0[2] | Lack of hydrogen bond donors limits its ability to interact favorably with the water solvent network. |

| Hydrogen Bond Acceptors | 4 (N and O atoms)[2] | The presence of acceptors offers potential sites for interaction with water, but this is not sufficient to overcome the hydrophobicity of the core structure. |

| Ionization (pKa) | Not readily ionizable | The molecule lacks strongly acidic or basic functional groups, meaning that pH adjustment will likely have a minimal effect on its intrinsic solubility.[3][4] |

Expert Analysis: The predicted logP and lack of ionizable groups are the primary drivers of poor aqueous solubility. The molecule is neutral and moderately lipophilic. Therefore, strategies must focus on overcoming the energy barrier of placing a non-polar molecule into the highly ordered hydrogen-bonding network of water.

Section 2: Troubleshooting Workflow - A Decision-Making Guide

Researchers often face a choice of methods. This decision tree provides a logical path to selecting the most appropriate solubilization strategy based on your experimental constraints.

Caption: Decision tree for selecting a solubilization strategy.

Section 3: Frequently Asked Questions & Step-by-Step Protocols

This section provides direct answers and detailed protocols for the most common solubility challenges.

FAQ 1: How do I prepare a high-concentration stock solution for storage?

Answer: The industry-standard approach for non-polar compounds is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[5] This stock can then be serially diluted into your aqueous experimental buffer.

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

-

Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5] Preparing a concentrated stock minimizes the final percentage of DMSO in your assay, reducing potential solvent-induced artifacts or toxicity.[6][7]

-

Materials:

-

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (solid)

-

Anhydrous, ≥99.9% purity DMSO[5]

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Sterile microcentrifuge tubes or amber glass vials

-

-

Procedure:

-

Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 100 mM solution (MW ~123.11 g/mol ): Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 123.11 g/mol * (1000 mg / 1 g) = 12.31 mg

-

Weigh Compound: Accurately weigh 12.31 mg of the compound into a sterile tube or vial.

-

Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

-

Dissolve: Vortex the solution vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes. Ensure complete dissolution by visual inspection.

-

Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store aliquots in tightly sealed tubes at -80°C for long-term stability.

-

-

Quality Control: A freshly prepared stock should be a clear, precipitate-free solution. If precipitation occurs upon freezing and does not redissolve at room temperature with vortexing, the stock concentration may be too high.

FAQ 2: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?

Answer: This is a common issue known as "crashing out." It occurs when the compound moves from a favorable solvent (DMSO) to an unfavorable one (water) too quickly or when its solubility limit in the final buffer/co-solvent mixture is exceeded. The solution is to use a co-solvent system.

Protocol 2: Solubilization Using a Co-solvent System

-

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This "polarity reduction" lowers the energy penalty of solvating a hydrophobic molecule, thereby increasing its solubility.[] This is a simple and effective first-line strategy for many research applications.[11][12][13]

-

Materials:

-

100 mM DMSO stock of your compound (from Protocol 1)

-

Primary aqueous buffer (e.g., PBS, TRIS)

-

Additional co-solvents for screening (optional): Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)[9]

-

-

Procedure:

-

Determine Final Solvent Concentration: Decide on the maximum tolerable percentage of organic solvent for your experiment (typically 0.5% - 5%). For cell-based assays, keeping the final DMSO concentration below 0.5% is crucial to avoid toxicity.[6]

-

Prepare Intermediate Dilution (if necessary): To avoid shocking the compound with a large polarity change, a serial dilution is recommended.[6]

-

Example: To get a 100 µM final concentration in 1% DMSO from a 100 mM stock:

-

Step A (Intermediate): Dilute the 100 mM stock 1:10 in 100% DMSO to get a 10 mM stock.

-

Step B (Final): Dilute the 10 mM intermediate stock 1:100 into your final aqueous buffer. (e.g., 10 µL into 990 µL of buffer). This results in a final DMSO concentration of 1%.

-

-

Vortex Immediately: When adding the compound (in its organic solvent) to the aqueous buffer, vortex the tube immediately and vigorously to ensure rapid and uniform mixing. This minimizes localized high concentrations that can initiate precipitation.

-

Visual Inspection: After mixing, hold the solution up to a light source and check for any Tyndall effect (light scattering) or visible precipitate. A perfectly solubilized compound will result in a completely clear solution.

-

Caption: Workflow for preparing a co-solvent working solution.

FAQ 3: Co-solvents are incompatible with my experiment. Is there a solvent-free alternative?

Answer: Yes. For sensitive applications like in vivo studies, some cell-based assays, or biophysical measurements where organic solvents interfere, complexation with cyclodextrins is an excellent alternative.[][15]

Protocol 3: Solubility Enhancement with Cyclodextrin Complexation

-

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like ours, within their cavity, forming an "inclusion complex."[17][18] This complex has the water-friendly properties of the cyclodextrin exterior, effectively shuttling the hydrophobic compound into solution.[][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

-

Materials:

-

(5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile (solid)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous buffer of choice

-

Vortex mixer and/or sonicator

-

Stir plate and magnetic stir bars

-

-

Procedure:

-

Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer. A 20-40% (w/v) solution is a good starting point. For example, dissolve 4 g of HP-β-CD in water and bring the final volume to 10 mL.

-

Add Compound: Weigh the solid compound and add it directly to the HP-β-CD solution. Add an excess of the compound to ensure you are measuring the maximum saturated solubility.

-

Equilibrate: Tightly cap the vial and stir it vigorously at room temperature for 24-48 hours. This allows time for the inclusion complex to form and reach equilibrium.

-

Separate Undissolved Solid: After equilibration, filter the solution through a 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed (>10,000 x g) for 15 minutes to pellet any undissolved solid.

-

Determine Concentration: Carefully take an aliquot of the clear supernatant and determine the concentration of your compound using a validated analytical method (e.g., HPLC-UV, LC-MS). This value represents the enhanced solubility in the cyclodextrin formulation.

-

Dilute as Needed: The resulting clear, saturated solution can be used as a stock and diluted further with the same cyclodextrin/buffer solution as needed for your experiments.

-

References

- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

- IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.

- International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.

- MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.

- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- SciSpace. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

- Fiveable. (2025, August 15). pH and Solubility - AP Chem.

- International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

- BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.

- MCE. (n.d.). Compound Handling Instructions.

- ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?.

- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

- PubChem. (n.d.). (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile.

- Khan Academy. (n.d.). pH and solubility.

- ChemScene. (n.d.). 2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile.

Sources

- 1. (5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile | C5H5N3O | CID 45791256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. fiveable.me [fiveable.me]

- 4. Khan Academy [khanacademy.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 11. longdom.org [longdom.org]

- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 13. wjbphs.com [wjbphs.com]

- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. ijpsr.com [ijpsr.com]

- 19. mdpi.com [mdpi.com]

Minimizing side reactions in the alkylation of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile

Welcome to the technical support guide for the selective alkylation of (5-Methyl-1,2,4-oxadiazol-3-yl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The active methylene group, positioned between the electron-withdrawing oxadiazole and nitrile moieties, presents unique challenges in achieving high selectivity for mono-C-alkylation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of dialkylated product. How can I improve the selectivity for mono-alkylation?

A1: The formation of dialkylated products is a common issue when working with active methylene compounds.[1][2] The mono-alkylated product still possesses an acidic proton, which can be abstracted by the base, leading to a second alkylation event. To favor mono-alkylation, you must carefully control the reaction kinetics and stoichiometry.

Causality and Strategic Solutions:

-

Base Stoichiometry: Using a slight deficit or precisely one equivalent of a strong, non-nucleophilic base ensures that there is insufficient base remaining to deprotonate the mono-alkylated product after the initial reaction.

-

Slow Addition & Low Temperature: Adding the alkylating agent slowly at a reduced temperature (e.g., -78 °C to 0 °C) allows the first alkylation to proceed to completion before the temperature is raised. This minimizes the concentration of the enolate of the mono-alkylated product available for a second reaction.

-

Choice of Base: Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are ideal for rapid, irreversible, and quantitative deprotonation at low temperatures, favoring kinetic control.[3] Weaker bases like alkali carbonates (e.g., K₂CO₃, Cs₂CO₃) or alkoxides in polar solvents can promote equilibrium, leading to mixtures of mono- and dialkylated products.[4][5]

-

Solvent Choice: Non-polar, aprotic solvents such as Tetrahydrofuran (THF) or Dioxane are preferred. They help to maintain a tight ion pair between the lithium cation and the enolate, which can sometimes temper reactivity and improve selectivity.

Q2: I am observing an unexpected side product with the same mass as my desired product. I suspect it's an N-alkylated isomer. How can I confirm its identity and promote C-alkylation?

A2: This is a classic regioselectivity challenge with heterocyclic systems. The 1,2,4-oxadiazole ring contains two nitrogen atoms (at positions 2 and 4) that are potential nucleophiles. Alkylation can occur on the methylene carbon (C-alkylation) or on a ring nitrogen (N-alkylation), yielding constitutional isomers.

Confirmation and Strategic Solutions:

-

Structural Confirmation: The most definitive way to distinguish between C- and N-alkylated isomers is through 2D NMR spectroscopy.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons of the newly introduced alkyl group and the carbons of the molecule. For the C-alkylated product, you will see a correlation from the alkyl protons to the quaternary carbon of the original methylene group. For an N-alkylated product, you would expect to see correlations to the carbons of the oxadiazole ring.

-

¹³C NMR: The chemical shift of the carbon where alkylation occurred will be informative. C-alkylation results in a quaternary carbon, while N-alkylation will significantly alter the chemical shifts of the ring carbons.

-

-

Promoting C-Alkylation:

-

Counter-ion Effect: Lithium bases (LDA, LiHMDS) are generally superior for C-alkylation. The small lithium cation coordinates tightly to the heteroatoms of the enolate, increasing the steric hindrance around the nitrogen atoms and directing the alkylating agent towards the carbon nucleophile.[3] Sodium (NaH, NaHMDS) or potassium (KHMDS, t-BuOK) bases create "softer" enolates that can lead to more N-alkylation.[7][8]

-

Solvent Polarity: Polar aprotic solvents like DMF or DMSO can solvate the cation, creating a more reactive "naked" anion.[1][9] While this increases the reaction rate, it can sometimes decrease C/N selectivity. For optimal C-selectivity, THF is often the solvent of choice.

-

Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, "soft" electrophiles like alkyl iodides or bromides preferentially react with the "soft" carbon center of the enolate. "Hard" electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or triflates, are more likely to react with the "harder" nitrogen atoms.[10]

-

Q3: My reaction is very slow or stalls completely, and I recover most of my starting material. How can I improve the conversion rate?

A3: Low conversion is typically due to incomplete deprotonation, an insufficiently reactive alkylating agent, or temperatures that are too low for the specific combination of reagents.

Strategic Solutions:

-

Ensure Complete Deprotonation: Verify the quality and molarity of your base. If using a solid base like NaH, ensure it is fresh and the mineral oil has been washed away with a solvent like hexane. Allow sufficient time for the deprotonation to complete before adding the alkylating agent; this can be monitored by the cessation of hydrogen gas evolution with NaH.

-

Increase Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If you are using an alkyl chloride with a weak base, the reaction may be too slow. Consider switching to the corresponding bromide or iodide. For very unreactive systems, a more potent electrophile like an alkyl triflate may be necessary, but be mindful of the potential for reduced selectivity.

-